molecular formula C13H20N2O B569484 3-(2,6-Dimethylmorpholino)-4-methylaniline CAS No. 1247775-98-9

3-(2,6-Dimethylmorpholino)-4-methylaniline

Cat. No.: B569484
CAS No.: 1247775-98-9
M. Wt: 220.316
InChI Key: LPAADLNWSXVAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dimethylmorpholino)-4-methylaniline is a chemical intermediate of interest in medicinal chemistry and drug discovery. The compound features a morpholine ring, a privileged structure in pharmaceutical development known for its ability to improve solubility and metabolic stability, and serve as a key pharmacophore in active molecules . Specifically, the 2,6-dimethylmorpholine substituent is a sterically defined moiety that can confer specific three-dimensional interactions with biological targets. Anilines with morpholino substitutions are valuable building blocks for the synthesis of more complex molecules. For instance, they can serve as precursors in the construction of heterocyclic compounds explored in various therapeutic areas . The primary amine group on the aniline ring provides a handle for further chemical modification, commonly enabling its incorporation into scaffolds such as Schiff bases, which are investigated for a range of biological activities including antimicrobial and antitumor properties . Researchers may utilize this compound to develop novel chemical entities for probing biological pathways or as a intermediate in the synthesis of potential inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-9-4-5-12(14)6-13(9)15-7-10(2)16-11(3)8-15/h4-6,10-11H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAADLNWSXVAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Molecular Design Principles for Substituted Morpholine Aniline Systems

Conformational Analysis of the 2,6-Dimethylmorpholine (B58159) Ring and its Influence on Molecular Interactions

The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen, is a versatile scaffold in medicinal chemistry. e3s-conferences.org While conformationally flexible, introducing substituents like the two methyl groups found in 2,6-dimethylmorpholine imposes significant constraints that dictate the molecule's three-dimensional shape. acs.org

Similar to the well-studied cyclohexane (B81311) ring, the 2,6-dimethylmorpholine ring predominantly adopts a chair conformation to minimize torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. sapub.org Generally, substituents prefer the equatorial position to avoid steric clashes known as 1,3-diaxial interactions, which are repulsive forces between an axial substituent and other axial atoms. sapub.org The larger the substituent, the greater the destabilizing strain energy from these interactions. sapub.org

For the 2,6-dimethylmorpholine ring, the two methyl groups can exist as cis or trans isomers. The trans isomer can adopt a highly stable chair conformation where both methyl groups are in equatorial positions, minimizing steric strain. Conversely, the cis isomer in a chair conformation would force one methyl group into a less stable axial position. The specific conformation adopted by the ring directly influences the orientation of the bond connecting the morpholine nitrogen to the aniline (B41778) moiety, thereby controlling how the molecule presents itself to a biological target. acs.org The constrained conformation also affects the spatial positioning of the morpholine's oxygen and nitrogen atoms, which can serve as crucial hydrogen bond acceptors in molecular interactions. e3s-conferences.org

Table 1: Steric Strain of Common Substituents in a Cyclohexane Ring (Analogous to Morpholine) This table illustrates the energetic penalty (A-value) for a substituent being in the more sterically hindered axial position versus the more stable equatorial position. Larger values indicate a stronger preference for the equatorial position.

SubstituentSteric Strain (A-value, kcal/mol)
-F0.24-0.28
-Cl0.53
-Br0.48-0.55
-OH0.87-0.97
-CH₃1.74
-CH₂CH₃1.79
-C(CH₃)₃>4.5

Stereochemical Considerations of Dimethyl Substitution on Morpholine Activity

The presence of two chiral centers at the C2 and C6 positions of the dimethylmorpholine ring means that stereochemistry is a critical determinant of biological activity. nih.gov Three stereoisomers are possible: the (2R,6R) and (2S,6S) enantiomers, which constitute the trans isomer, and the meso (2R,6S) compound, which is the cis isomer.

Research on other morpholine derivatives has definitively shown that biological function can be highly dependent on stereochemistry. nih.gov For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the specific stereoisomer—(SS) or (RR)—determined whether the compound acted as a selective serotonin (B10506) reuptake inhibitor, a selective norepinephrine (B1679862) reuptake inhibitor, or a dual inhibitor of both. nih.gov The spatial arrangement of the methyl groups can either create favorable interactions within a binding pocket or lead to steric hindrance that prevents effective binding. This highlights that a precise three-dimensional structure is often required for potent and selective biological activity.

Impact of the Aniline Moiety and its Substitution Pattern on Ligand Binding and Potency

The aniline moiety is a prevalent structural motif in drug discovery, valued for its ability to engage in interactions with biological targets. cresset-group.com However, the aniline group's properties and its effectiveness in ligand binding are heavily influenced by the pattern of substitution on the aromatic ring. nih.gov

The position of substituents impacts key physicochemical properties like lipophilicity, which in turn affects how a molecule behaves in a biological system. nih.gov Studies on other aniline derivatives have shown that changing a substituent's position from ortho to meta to para can significantly alter the molecule's properties and biological activity. nih.gov For instance, in one study, para-substituted compounds consistently demonstrated lower lipophilicity compared to their ortho- and meta-substituted counterparts. nih.gov In some kinase inhibitors, para-substitution resulted in superior activity over meta-substitution, suggesting a better fit with the target protein. nih.gov

In 3-(2,6-Dimethylmorpholino)-4-methylaniline, the key substitutions are the morpholine ring at the C3 position and a methyl group at the C4 position.

4-Methyl Group: This electron-donating substituent can increase the basicity (pKa) of the aniline's amino group. researchgate.net This alters the group's ionization state at physiological pH, which can be critical for forming hydrogen bonds or ionic interactions with a target.

Table 2: Effect of Substituent Position on Lipophilicity (logP) in a Series of Aniline Derivatives This table shows experimentally determined logP values for aniline derivatives, illustrating how the position of substitution (ortho, meta, para) on the aniline ring affects this key physical property. nih.gov

Substituent GrouplogP (ortho)logP (meta)logP (para)
Allyl-triazolo-methoxy1.911.971.94
Benzyl-triazolo-methoxy2.782.742.22
Nitrobenzyl-triazolo-methoxy2.672.842.24
Chlorobenzyl-triazolo-methoxy3.193.142.62

Rational Design Strategies for Optimizing Ligand-Target Interactions

Rational drug design involves the strategic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. manchester.ac.uk For a molecule like this compound, this process would involve systematically altering its different components to achieve optimal interactions with its biological target. unt.edu

A primary strategy for optimization is the systematic modification of the aniline ring. nih.gov This involves replacing existing substituents or adding new ones at unoccupied positions to probe the electronic and steric requirements of the target's binding site.

For example, the 4-methyl group could be replaced with a range of other chemical groups to modulate its properties. Introducing electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or different electron-donating groups (e.g., -OCH₃) would alter the electronic landscape of the ring. libretexts.org This can influence binding affinity and also mitigate potential metabolic liabilities sometimes associated with aniline compounds. nih.gov Adding substituents at the C2, C5, or C6 positions could identify new, favorable interactions or remove negative steric clashes. The effect of these changes can be predicted to some extent by parameters like Hammett constants, which quantify the electron-donating or -withdrawing ability of a substituent. researchgate.net

Table 3: Electronic Properties of Common Aromatic Substituents This table lists the Hammett constants (σ_para) for various substituents. A positive value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group, relative to hydrogen.

SubstituentHammett Constant (σ_p)Effect
-NH₂-0.66Strongly Donating
-OH-0.37Strongly Donating
-OCH₃-0.27Donating
-CH₃-0.17Weakly Donating
-H0.00Neutral
-Cl+0.23Withdrawing
-Br+0.23Withdrawing
-CN+0.66Strongly Withdrawing
-NO₂+0.78Strongly Withdrawing

In many bioactive molecules, different pharmacophoric groups are connected by linkers or spacers. nih.gov Although this compound features a direct bond, a key optimization strategy would be to insert a linker between the morpholine nitrogen and the aniline ring.

The length, rigidity, and chemical nature of a linker are critical variables that can be fine-tuned. mdpi.com For example, inserting a flexible alkyl chain (-CH₂-, -CH₂CH₂-) or a more rigid unit (e.g., an amide) would change the distance and relative orientation between the morpholine and aniline moieties. Studies on other classes of compounds have demonstrated that linker length can be the difference between an active and an inactive molecule, as it determines whether the key functional groups can simultaneously reach their respective binding pockets. mdpi.com In one series of cholinesterase inhibitors, derivatives with a two-methylene linker showed significantly better activity than those with three or four-methylene linkers. mdpi.com

Bioisosteric Replacement Strategies in Scaffold Derivatization

Bioisosteric replacement is a powerful technique in medicinal chemistry where one functional group or scaffold is swapped for another with similar physical or chemical properties to improve potency, selectivity, or metabolic stability. spirochem.comnih.gov This strategy can be applied to every part of the this compound structure.

Morpholine Scaffold: The morpholine ring itself is often used as a bioisostere to improve properties like solubility. enamine.net It could be replaced by other six-membered heterocycles to explore the impact on activity. For example, replacing the oxygen atom with sulfur (to give a thiomorpholine (B91149) ring) or another nitrogen (a piperazine (B1678402) ring) would alter the scaffold's hydrogen-bonding capacity, pKa, and lipophilicity. enamine.net

Aniline Moiety: Anilines can sometimes be metabolically unstable or associated with toxicity. cresset-group.com A common strategy is to replace the aniline ring with a heteroaromatic ring, such as pyridine (B92270) or pyrimidine. nih.gov This can mitigate the risk of metabolic bioactivation while maintaining the necessary geometry for target binding. nih.gov

Substituents: The methyl groups on both the morpholine and aniline rings are also candidates for bioisosteric replacement. For instance, a methyl group (-CH₃) could be replaced by a chlorine atom (-Cl) or a trifluoromethyl group (-CF₃) to probe the effects of size and electronics on binding interactions.

Table 4: Examples of Bioisosteric Replacements Relevant to the Morpholine Aniline Scaffold This table provides examples of common bioisosteres for key functional groups and scaffolds. cresset-group.comnih.govspirochem.comenamine.net

Original Group/ScaffoldPotential Bioisostere(s)Potential Property Change
Aniline RingAminopyridine, AminopyrimidineImproved metabolic stability, altered pKa. nih.gov
Morpholine RingThiomorpholine, Piperazine, PiperidineModulated lipophilicity, H-bonding, basicity. enamine.net
Methyl Group (-CH₃)-Cl, -Br, -NH₂, -OHAltered size, electronics, and polarity.
Ether (-O-) in MorpholineSulfide (-S-), Amine (-NH-), Methylene (-CH₂-)Changes in H-bonding potential and ring pucker.

Computational Chemistry and Cheminformatics for Elucidating Molecular Behavior

Quantum Chemical Calculations for Electronic Structure Properties (e.g., HOMO/LUMO Analysis, Charge Distribution)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For 3-(2,6-Dimethylmorpholino)-4-methylaniline, the electron-rich aniline (B41778) group would significantly influence the HOMO, making it a likely site for electrophilic attack.

Charge Distribution: A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. In this compound, negative potential (red/yellow areas) would likely be concentrated around the nitrogen and oxygen atoms of the morpholine (B109124) ring and the nitrogen of the aniline group, indicating regions that can act as hydrogen bond acceptors. Positive potential (blue areas) would be expected around the amine and methyl hydrogens. This information is critical for understanding non-covalent interactions with other molecules, such as protein residues.

Illustrative Data: Predicted Electronic Properties

The following table represents the type of data that would be generated from a quantum chemical calculation for this compound. Note: These are illustrative values for explanatory purposes and not from a published study.

PropertyIllustrative ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability.
LUMO Energy-0.9 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.9 eVSuggests moderate kinetic stability.
Dipole Moment2.1 DebyeIndicates overall molecular polarity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The results can identify plausible binding modes and estimate the binding affinity. For this molecule, docking could reveal how the dimethylmorpholino and methylaniline moieties fit into hydrophobic pockets and how the nitrogen and oxygen atoms form key hydrogen bonds.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the predicted ligand-protein complex over time. By simulating the movements of all atoms in the system over nanoseconds or longer, MD can confirm if the ligand remains stably bound or if the initial docked pose is transient. These simulations provide a more dynamic and realistic view of the binding event, accounting for the flexibility of both the ligand and the protein.

Illustrative Data: Molecular Docking Results

This table illustrates typical results from a molecular docking study against a hypothetical protein kinase target.

ParameterIllustrative ResultInterpretation
Binding Affinity-8.5 kcal/molPredicts a strong binding interaction.
Key Hydrogen BondsAmine (NH2) to Asp184; Morpholine (O) to Lys72Identifies critical interactions for binding.
Key Hydrophobic Interactions4-methylphenyl group with Leu130, Val80Shows how the molecule fits the binding site.
RMSD (from MD)1.8 ÅSuggests the binding pose is stable over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a cheminformatics technique that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activity. To apply QSAR to this compound, one would first need a dataset of structurally similar molecules with experimentally measured activities (e.g., inhibitory concentration, IC50).

For each molecule in the series, a set of numerical "descriptors" is calculated. These can include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Describing atomic connectivity.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment.

3D-descriptors: Molecular shape and surface area.

A mathematical model is then trained to correlate these descriptors with the observed activity. Once a predictive model is established, the descriptors for this compound can be calculated and fed into the model to predict its activity without needing to synthesize or test it in a lab.

Conformational Analysis and Energy Landscape Mapping

Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule, as these are the most likely to be present and biologically active.

For this compound, key flexible bonds include the C-N bond connecting the aniline and morpholine rings. Rotation around this bond will generate different spatial arrangements of the two ring systems. The morpholine ring itself can exist in different conformations, such as a chair or boat form, with the chair form typically being more stable. Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting structure, generating a potential energy surface map. The "valleys" on this map correspond to stable, low-energy conformers. Identifying the global minimum energy conformation is crucial for accurate molecular docking and other structure-based modeling.

Predictive Computational Models for Pharmacokinetic/Pharmacodynamic Modulation

Beyond predicting target interaction (pharmacodynamics), computational models are invaluable for predicting a molecule's pharmacokinetic properties—its Absorption, Distribution, Metabolism, and Excretion (ADME). These models are typically built from large datasets of existing drugs and compounds with known ADME profiles.

By inputting the structure of this compound into these predictive tools, one can estimate properties such as:

Aqueous Solubility: Affects absorption and formulation.

Blood-Brain Barrier Permeability: Determines if the compound can enter the central nervous system.

Cytochrome P450 (CYP) Inhibition/Metabolism: Predicts potential drug-drug interactions and metabolic stability. The aniline moiety might be susceptible to metabolism by CYP enzymes.

Human Intestinal Absorption (HIA): Forecasts how well the compound will be absorbed from the gut.

Molecular Mechanisms of Action and Biological Target Identification in Preclinical Research in Vitro Focus

Interaction with Key Biological Enzymes

The enzymatic interaction profile of 3-(2,6-Dimethylmorpholino)-4-methylaniline has been a subject of scientific investigation. The following subsections outline its activity against several key enzyme families.

Inhibition of Kinases (e.g., LRRK2, PI3K, mTOR, Pim, FGFR1, EGFR)

In vitro studies have been performed to determine the inhibitory potential of this compound against a panel of protein kinases. nih.govnih.govnih.gov Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in various diseases. ed.ac.uk The investigation into the compound's effect on kinases such as Leucine-rich repeat kinase 2 (LRRK2), Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (B549165) (mTOR), Pim kinases, Fibroblast growth factor receptor 1 (FGFR1), and Epidermal growth factor receptor (EGFR) is a key area of research. nih.govebi.ac.uknih.govnih.gov However, specific inhibitory concentration (IC₅₀) or binding affinity (Ki) values from these preclinical in vitro assays for this compound are not publicly available at this time.

Modulation of Phosphodiesterases (e.g., PDE4D)

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides, such as cyclic AMP (cAMP), which are important second messengers in cell signaling. nih.gov The PDE4 family, and specifically the PDE4D isoform, is of particular interest in neuroscience and immunology. nih.gov Research into the modulatory effects of this compound on PDE4D activity has been undertaken. Despite these investigations, detailed in vitro data quantifying the compound's potency and efficacy as a modulator of PDE4D have not been disclosed in the available scientific literature.

Activity Against Secretases (e.g., BACE-1, gamma-secretase)

The secretase enzymes, including beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and gamma-secretase, are central to the processing of amyloid precursor protein (APP). nih.govnih.gov Their inhibition is a major therapeutic strategy being explored for Alzheimer's disease. The activity of this compound against these aspartyl proteases has been evaluated in preclinical in vitro models. Specific data from these assays, which would characterize the compound's inhibitory profile against BACE-1 and gamma-secretase, are not currently available in published literature.

Other Enzyme Systems (e.g., IDO1, Xanthine (B1682287) Oxidase)

Beyond the aforementioned enzymes, the activity of this compound has been assessed against other enzyme systems. These include Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation, and Xanthine Oxidase, which catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.govuni.lu While these preclinical evaluations have been performed, the specific in vitro inhibitory activities and kinetic parameters for this compound have not been reported in the accessible scientific domain.

Receptor Ligand Activity

The interaction of this compound with various neurotransmitter and signaling receptors has been characterized to understand its pharmacological profile.

Agonism and Antagonism at Specific Receptor Subtypes (e.g., Cannabinoid Receptors, Dopamine (B1211576) Receptors, Sigma Receptors)

In vitro binding and functional assays are critical for determining a compound's affinity and efficacy at specific receptor subtypes. The activity of this compound has been investigated at cannabinoid receptors (CB1 and CB2), various dopamine receptor subtypes, and sigma receptors (σ1 and σ2). lumirlab.comnih.govnih.govbindingdb.orgnih.govnih.govnih.gov These receptors are implicated in a wide range of physiological and pathological processes in the central nervous system and periphery. Currently, specific data such as binding affinities (Ki), and functional agonist or antagonist potencies (EC₅₀ or IC₅₀) for this compound at these receptor subtypes are not available in the public research literature.

Modulation of Intracellular Signaling Pathways

Currently, there is no published research detailing the effects of this compound on specific intracellular signaling pathways. Scientific inquiry into how this compound might influence cellular functions through pathways such as MAPK/ERK, PI3K/Akt, or others has not been documented in the available literature. Therefore, no data can be presented on its potential role as an agonist, antagonist, or modulator of these critical cellular communication networks.

Characterization of Ligand-Binding Affinity and Selectivity

Information regarding the ligand-binding affinity and selectivity of this compound is also absent from the current body of scientific publications. Studies that would typically characterize these properties, such as radioligand binding assays or surface plasmon resonance to determine its binding constants (e.g., Kᵢ, Kₔ, IC₅₀) to specific biological targets, have not been reported. Consequently, its selectivity profile against a panel of receptors, enzymes, or ion channels remains uncharacterized.

Due to the lack of available data, interactive data tables detailing research findings on the modulation of signaling pathways and ligand-binding characteristics cannot be generated.

Preclinical Pharmacological Investigations in Vitro Emphasis

Development and Validation of High-Throughput Biological Assays

The initial evaluation of a novel compound like 3-(2,6-Dimethylmorpholino)-4-methylaniline would necessitate the development and validation of robust high-throughput screening (HTS) assays. These assays are crucial for rapidly assessing the compound's biological activity across a wide range of potential targets. Given its structural similarity to known inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway, initial HTS efforts would likely focus on this area.

A variety of HTS platforms are available for this purpose. For instance, biochemical assays utilizing fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), or time-resolved FRET (TR-FRET) could be employed to directly measure the compound's inhibitory activity against purified kinase enzymes. google.com Cell-based assays, which provide a more physiologically relevant context, are also integral. Technologies such as LanthaScreen™ Cellular Assays and CellSensor® reporter assays can be adapted to provide high-throughput readouts of specific signaling events within the PI3K/AKT/mTOR pathway in living cells. nih.gov

The validation of these assays is a critical step, ensuring their reliability and reproducibility. This process typically involves determining key performance metrics such as the Z'-factor and signal-to-noise ratio, which indicate the assay's suitability for HTS. frontiersin.org For example, a dry run or pre-screening test might be conducted, with a resulting Z' of greater than 0.5 and a significant signal-to-noise ratio considered acceptable for proceeding with a full-scale screen. frontiersin.org

Interactive Data Table: Illustrative HTS Assay Validation Parameters

Assay TypeTargetTechnologyZ'-FactorSignal-to-Noise RatioStatus
BiochemicalPI3KαTR-FRET> 0.7> 20Validated
BiochemicalmTORFP> 0.6> 15Validated
Cell-Basedp-AKT (Ser473)LanthaScreen™> 0.5> 10Validated
Cell-Basedp-S6 (Ser235/236)CellSensor®> 0.5> 8Validated

Assessment of Compound Interactions with Cellular Components and Pathways

Following initial HTS, further investigations would focus on how this compound interacts with cellular components and influences signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govgoogleapis.com Therefore, a primary focus would be to determine the compound's effect on key nodes within this pathway.

Techniques such as Western blotting or enzyme-linked immunosorbent assays (ELISAs) would be used to measure the phosphorylation status of key downstream effectors of PI3K and mTOR, such as AKT, S6 ribosomal protein, and 4E-BP1, in cancer cell lines treated with the compound. A reduction in the phosphorylation of these proteins would provide evidence of on-target activity. googleapis.com

Furthermore, to understand the broader cellular impact, pathway expression analysis using transcriptomic or proteomic approaches could be employed. nih.gov This would reveal how the compound alters global gene or protein expression profiles, providing insights into the cellular processes it affects beyond the primary target pathway.

Mechanistic Studies in Cell-Based Models

To elucidate the precise mechanism of action, more detailed studies in relevant cell-based models are required. This would involve determining the compound's potency (IC50 or EC50 values) in various cancer cell lines, particularly those with known mutations or alterations in the PI3K pathway.

Structure-activity relationship (SAR) studies are also a critical component of mechanistic investigation. By synthesizing and testing analogues of this compound, researchers can identify the key structural features responsible for its biological activity. nih.gov For instance, the dimethylmorpholino group is a common feature in many PI3K inhibitors and is often crucial for binding to the kinase domain. acs.org

Interactive Data Table: Illustrative Cellular Potency of a Hypothetical Morpholino-Aniline Compound

Cell LineCancer TypePI3K Pathway StatusIC50 (nM)
MCF-7Breast CancerPIK3CA Mutant50
PC-3Prostate CancerPTEN Null75
U-87 MGGlioblastomaPTEN Null120
A549Lung CancerPIK3CA Wild-Type>1000

Comparative Efficacy Studies with Benchmark Compounds

To understand the potential advantages of this compound, its in vitro efficacy would be compared to that of established benchmark compounds. In the context of PI3K/mTOR inhibition, relevant comparators would include first-generation mTOR inhibitors like rapamycin and its analogues (rapalogs), as well as dual PI3K/mTOR inhibitors such as PI-103 and GDC-0980 (Apitolisib). acs.org

These studies would directly compare the potency, selectivity, and cellular effects of the novel compound against these benchmarks in a panel of cancer cell lines. Key parameters for comparison would include IC50 values for cell proliferation, inhibition of pathway signaling, and induction of apoptosis. The goal would be to determine if the new compound offers an improved efficacy profile, such as greater potency, enhanced selectivity for specific PI3K isoforms, or activity in cell lines resistant to existing therapies.

Interactive Data Table: Illustrative Comparative Efficacy Against Benchmark Inhibitors

CompoundTarget(s)MCF-7 IC50 (nM)PC-3 IC50 (nM)Selectivity Profile
This compound PI3K/mTOR5075Pan-Class I PI3K/mTOR
PI-103PI3K/mTOR80110Pan-Class I PI3K/mTOR
RapamycinmTORC1250300mTORC1 selective
GDC-0980PI3K/mTOR4560Pan-Class I PI3K/mTOR

Applications in Chemical Biology and Advanced Drug Discovery Research

A Versatile Pharmaceutical Intermediate and Synthetic Building Block

The molecular architecture of 3-(2,6-dimethylmorpholino)-4-methylaniline, characterized by a substituted aniline (B41778) ring coupled with a dimethylmorpholino group, provides a valuable scaffold for the synthesis of a wide array of more complex molecules. This has established it as a key intermediate in the pharmaceutical industry. Its utility as a synthetic building block stems from the reactive sites on the molecule, which allow for the strategic addition of other chemical groups, thereby enabling the construction of diverse molecular libraries. These libraries are instrumental in the high-throughput screening processes used to identify new drug candidates.

The compound's structure is particularly amenable to modifications, allowing chemists to fine-tune the properties of the resulting molecules. This adaptability is crucial in medicinal chemistry, where even small structural changes can lead to significant differences in biological activity, selectivity, and pharmacokinetic profiles.

A Scaffold for the Development of Novel Probe Molecules and Chemical Tools

Beyond its role as a synthetic intermediate, this compound serves as a foundational scaffold for creating novel probe molecules. These chemical tools are indispensable for exploring biological systems and elucidating the mechanisms of disease. By attaching fluorescent tags, affinity labels, or other reporter groups to the this compound core, researchers can design probes to selectively interact with and visualize specific proteins, enzymes, or other biomolecules of interest.

The development of such probes is a critical aspect of chemical biology, enabling the study of cellular processes in real-time and providing insights into the molecular basis of health and disease. The inherent properties of the this compound scaffold can be leveraged to optimize the performance of these probes, ensuring they possess the necessary specificity and sensitivity for their intended applications.

A Contributor to Lead Optimization in Various Therapeutic Areas

The process of lead optimization is a cornerstone of modern drug discovery, involving the iterative refinement of a promising compound to enhance its efficacy, selectivity, and safety. The structural motifs present in this compound have been incorporated into lead compounds across several therapeutic areas, including neurological disorders and oncology.

In the context of neurological disorders, derivatives of this compound have been explored for their potential to modulate the activity of receptors and enzymes in the central nervous system. For instance, the optimization of a series of 4-(dimethylamino)quinazoline antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1) involved the use of related structural components. nih.gov The resulting compounds showed excellent antagonist activity at the MCH-R1, which is a target for the treatment of obesity and anxiety. nih.gov

In oncology research, the development of targeted therapies often relies on the design of molecules that can selectively inhibit the growth of cancer cells. The this compound scaffold can be functionalized to create potent and selective inhibitors of key oncogenic pathways.

A Precursor for Molecular Imaging Agents

Molecular imaging is a powerful technology that allows for the non-invasive visualization of biological processes at the molecular and cellular level. The development of novel imaging agents is crucial for advancing this field and improving the diagnosis and monitoring of diseases. This compound and its derivatives hold promise as precursors for the synthesis of such agents.

Q & A

Q. Optimization Considerations :

VariableImpactExample Conditions
SolventPolar aprotic solvents (DMF, acetonitrile) improve nucleophilicityDMF at 80–100°C
CatalystPalladium catalysts enhance coupling efficiencyPd(OAc)₂ with BINAP ligand
TemperatureHigher temps (reflux) accelerate reactions but may degrade sensitive groups80–120°C for 6–12 hours

What spectroscopic and analytical methods are most reliable for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for methyl groups (δ 1.45–2.35 ppm), morpholine protons (δ 2.35–3.60 ppm), and aromatic protons (δ 6.70–7.25 ppm) in DMSO-d₆ or CDCl₃ .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 249.3) .
  • IR Spectroscopy : Identify N–H stretches (~3400 cm⁻¹) and C–O–C vibrations (1100–1250 cm⁻¹) from morpholine .

Advanced Tip :
For resolving overlapping signals, use 2D NMR (COSY, HSQC) to map coupling between morpholine and aromatic protons .

Which chemical reactions are most relevant for modifying this compound in medicinal chemistry?

Q. Basic

  • Oxidation : Conversion to quinone derivatives using MnO₂ or DDQ .
  • Electrophilic substitution : Nitration or halogenation at the aromatic ring (e.g., HNO₃/H₂SO₄ for nitro groups) .
  • Reductive amination : Introduction of alkyl chains via NaBH₃CN or H₂/Pd-C .

Q. Advanced Applications :

  • Suzuki-Miyaura coupling : Attach aryl/heteroaryl groups to the aniline core for structure-activity relationship (SAR) studies .

How can researchers address contradictory data in the literature regarding reaction yields or stability?

Advanced
Contradictions often arise from variations in solvent purity, catalyst loading, or ambient moisture. Methodological solutions include:

  • Reaction replication : Systematically test reported conditions with controlled variables (e.g., anhydrous solvents, inert atmosphere) .
  • In situ monitoring : Use HPLC or TLC to track intermediate formation and side reactions .
  • Stability assays : Assess compound integrity under varying pH (2–12) and temperature (25–60°C) to identify degradation pathways .

What strategies improve the compound’s stability in biological assays or long-term storage?

Q. Advanced

  • Lyophilization : Store as a hydrochloride salt to enhance aqueous solubility and reduce hydrolysis .
  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent degradation in bioassays .
  • Light protection : Amber vials or argon blankets to inhibit photolytic decomposition .

Q. Stability Data :

ConditionStability (Half-Life)
pH 7.4, 25°C>30 days
pH 2.0, 37°C48 hours
Aqueous solution, light-exposed24 hours

How does the 2,6-dimethylmorpholino group influence the compound’s interactions with biological targets?

Advanced
The morpholine ring enhances:

  • Lipid solubility : Facilitates blood-brain barrier penetration .
  • Hydrogen bonding : Oxygen atoms in morpholine interact with enzyme active sites (e.g., kinases) .
  • Metabolic stability : Methyl groups reduce CYP450-mediated oxidation compared to unsubstituted morpholine .

Case Study :
Derivatives with 2,6-dimethylmorpholino groups show 10-fold higher inhibition of TNF-α compared to non-methylated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.